molecular formula C15H17NO2S B1606004 Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-17-9

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1606004
CAS No.: 350990-17-9
M. Wt: 275.4 g/mol
InChI Key: FINVIYWCFKWHBK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Tetrasubstituted Thiophenes: Research has demonstrated a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, showcasing the utility of related thiophene derivatives in organic synthesis and material science. This method is highlighted for its efficiency and economic benefits, making it a valuable tool in the development of novel organic compounds (Sahu et al., 2015).

Dyeing of Polyester Fibers

  • Heterocyclic Disperse Dyes: Thiophene derivatives have been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a variety of colors with excellent fastness properties, although they exhibit poor photostability. The application of thiophene derivatives in textile dyeing demonstrates their versatility and potential for creating vibrant, durable colors on polyester materials (Iyun et al., 2015).

Medicinal Chemistry and Drug Development

  • Radiosensitizers and Cytotoxins: A study on nitrothiophene derivatives explored their potential as radiosensitizers and bioreductively activated cytotoxins for hypoxic mammalian cells. This research underlines the potential therapeutic applications of thiophene derivatives in enhancing the efficacy of radiation therapy and as targeted cytotoxic agents in the treatment of cancer (Threadgill et al., 1991).

Advanced Glycation End-Product Formation

  • Study on Methylglyoxal: Research into the formation of advanced glycation end-products (AGEs) involves the study of reactive alpha-oxoaldehydes like methylglyoxal. Understanding the interactions and modifications induced by these compounds on amino acids and proteins is crucial for elucidating the mechanisms behind various metabolic and degenerative diseases (Nemet et al., 2006).

Properties

IUPAC Name

methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-8-5-6-9(2)11(7-8)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVIYWCFKWHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358014
Record name methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-17-9
Record name methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 6
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

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